Cas no 6519-27-3 (Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-)
6519-27-3 structure
Product Name:Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-
CAS-Nr.:6519-27-3
MF:C21H26N2O3
MW:354.442745685577
CID:514914
PubChem ID:6436828
Update Time:2025-04-19
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-
- (16R)-E-Isositsirikine
- 17,18-Secoyohimban-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester
- Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,
- (16R,19E)-19,20-Didehydro-17-hydroxycorynan-16-carboxylic acid methyl ester
- (16R,19E)-isositsirikine
- 16(R)-19,20-(E)-isositsirikine
- 16-(R)-19,20-(E)-isositsirikine
- 16-epi-isositsirikine
- 16R,19E-isositsirikine
- 16R-E-isositsirikine
- 17-hydroxy-coryn-19-ene-16-carboxylic acid methyl ester
- Isositsirikine
- NSC 282700
- NSC 338932
- [ "" ]
- AKOS032948969
- HY-N0959
- CHEMBL3940308
- Q27138840
- Corynan-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester, (16R,19E)-
- FS-8676
- CS-0016094
- 17,18-Secoyohimban-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester, (16S,19E)-
- 6519-27-3
- methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate
- SCHEMBL23675913
- CHEBI:70508
- DTXSID401317258
-
- Inchi: 1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1
- InChI-Schlüssel: RGXKJLTVROJBKZ-LZNZQLKFSA-N
- Lächelt: OC[C@H](C(=O)OC)[C@@H]1/C(=C\C)/CN2CCC3C4C=CC=CC=4NC=3[C@@H]2C1
Berechnete Eigenschaften
- Genaue Masse: 354.19400
- Monoisotopenmasse: 354.19434270g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 564
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 65.6Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 263.5 ºC
- Löslichkeit: Sehr leicht löslich (0,85 g/l) (25°C),
- PSA: 65.56000
- LogP: 2.75270
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Sicherheitsinformationen
- Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R66180-5 mg |
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- |
6519-27-3 | 5mg |
¥5120.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN2653-5 mg |
(16R)-E-Isositsirikine |
6519-27-3 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| TargetMol Chemicals | TN2653-1 mL * 10 mM (in DMSO) |
(16R)-E-Isositsirikine |
6519-27-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,660 | 2023-07-11 | |
| Key Organics Ltd | FS-8676-5mg |
(16R)-E-Isositsirikine |
6519-27-3 | >95% | 5mg |
£768.84 | 2025-02-09 | |
| A2B Chem LLC | AG79168-5mg |
(16R)-E-Isositsirikine |
6519-27-3 | 97.0% | 5mg |
$635.00 | 2024-04-19 | |
| A2B Chem LLC | AG79168-1mg |
(16R)-E-Isositsirikine |
6519-27-3 | 97.0% | 1mg |
$599.00 | 2024-04-19 | |
| TargetMol Chemicals | TN2653-5mg |
(16R)-E-Isositsirikine |
6519-27-3 | 5mg |
¥ 3560 | 2024-07-20 | ||
| TargetMol Chemicals | TN2653-1 ml * 10 mm |
(16R)-E-Isositsirikine |
6519-27-3 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Verwandte Literatur
-
Minoru Ishikura,Koji Yamada,Takumi Abe Nat. Prod. Rep. 2010 27 1630
-
2. Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callusToshifumi Hirata,Siu-Leung Lee,A. Ian Scott J. Chem. Soc. Chem. Commun. 1979 1081
-
J. E. Saxton Nat. Prod. Rep. 1990 7 191
-
J. Edwin Saxton Nat. Prod. Rep. 1996 13 327
-
J. E. Saxton Nat. Prod. Rep. 1985 2 49
6519-27-3 (Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-) Verwandte Produkte
- 60314-89-8(Geissoschizine methyl ether)
- 113973-31-2((Z)-Akuammidine)
- 639-36-1(Akuammidine)
- 1245-00-7(Sitsirikine)
- 975-77-9(6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Empfohlene Lieferanten
Hebei Liye chemical Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz